4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl hydrazines with diketones.
Cyclization: Formation of the pyrrolopyrazole ring through intramolecular cyclization.
Functional Group Modifications: Introduction of methoxy and hydroxy groups through selective reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactions under controlled conditions. Key factors include temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions may target the pyrazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to new therapeutic agents.
Medicine
Medicinal chemistry applications include exploring its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazole Derivatives: Compounds with similar core structures but different substituents.
Phenylpyrazoles: Compounds with phenyl groups attached to pyrazole rings.
Uniqueness
The unique combination of methoxy, hydroxy, and methyl groups in 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O5/c1-14-6-8-17(28)16(12-14)21-20-22(26-25-21)24(29)27(10-5-11-30-2)23(20)15-7-9-18(31-3)19(13-15)32-4/h6-9,12-13,23,28H,5,10-11H2,1-4H3,(H,25,26) |
InChI Key |
REKKBVGHVFAUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCOC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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